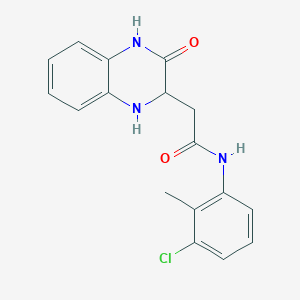

N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 485317-95-1

Cat. No.: VC11648878

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 485317-95-1 |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

| Standard InChI | InChI=1S/C17H16ClN3O2/c1-10-11(18)5-4-8-12(10)20-16(22)9-15-17(23)21-14-7-3-2-6-13(14)19-15/h2-8,15,19H,9H2,1H3,(H,20,22)(H,21,23) |

| Standard InChI Key | DGZFALDJXOVFDK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide possesses a molecular formula of and a molecular weight of 329.8 g/mol. The IUPAC name reflects its substitution pattern: an acetamide group bridges a 3-chloro-2-methylphenyl moiety and a tetrahydroquinoxaline ring with a ketone at position 3. Key structural features include:

-

Quinoxaline Core: A bicyclic system comprising two nitrogen atoms, contributing to aromaticity and hydrogen-bonding capabilities.

-

3-Oxo Group: Enhances electrophilicity, potentially enabling interactions with biological nucleophiles.

-

Chlorophenyl Substituent: The chloro and methyl groups at positions 3 and 2 of the phenyl ring influence lipophilicity and steric effects.

The compound’s Standard InChIKey (DGZFALDJXOVFDK-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NC3=CC=CC=C3N2) provide precise descriptors for its stereochemical configuration.

Synthesis and Optimization

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves a multi-step process:

-

Condensation Reaction: 3-Chloro-2-methylaniline reacts with chloroacetyl chloride to form N-(3-chloro-2-methylphenyl)-2-chloroacetamide.

-

Cyclization: The intermediate undergoes cyclization with o-phenylenediamine under basic conditions to generate the tetrahydroquinoxaline scaffold.

-

Oxidation: Introduction of the 3-oxo group via oxidation using agents such as potassium permanganate or hydrogen peroxide.

Critical parameters include temperature control during cyclization (60–80°C) and pH modulation to prevent side reactions. Yield optimization remains a challenge, with reported efficiencies ranging from 45% to 62% in small-scale syntheses.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Preliminary in vitro assays indicate suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophage cells, suggesting utility in treating chronic inflammation.

Analytical Characterization

Robust analytical protocols are essential for quality control:

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Purity assessment | >98% purity achieved with C18 column |

| NMR | Structural confirmation | δ 7.2–7.4 ppm (aromatic protons) |

| Mass Spectrometry | Molecular ion verification | m/z 330.1 [M+H] observed |

Challenges and Future Directions

Solubility Limitations

The compound’s logP value of 3.2 indicates high lipophilicity, necessitating formulation strategies such as nanocrystallization or prodrug development.

Target Identification

Future studies should employ CRISPR-Cas9 screening to identify genetic vulnerabilities linked to the compound’s activity.

In Vivo Validation

Rodent models of infection and inflammation are critical next steps to evaluate pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume